molecular formula C22H28NO5P B12901978 (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-4-nitrophenyl)(phenyl)phosphinate

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-4-nitrophenyl)(phenyl)phosphinate

Cat. No.: B12901978
M. Wt: 417.4 g/mol
InChI Key: RHXJEZNATNCYIL-ZTZXNGOCSA-N
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Description

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-4-nitrophenyl)(phenyl)phosphinate is a chiral organophosphorus compound It is characterized by its unique stereochemistry and the presence of both cyclohexyl and phenyl groups, which contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-4-nitrophenyl)(phenyl)phosphinate typically involves the following steps:

    Formation of the Cyclohexyl Moiety: The cyclohexyl group is introduced through a series of reactions starting from a suitable cyclohexane derivative.

    Introduction of the Phosphinate Group: The phosphinate group is introduced using a phosphinic acid derivative, often under conditions that promote the formation of the desired stereochemistry.

    Coupling with the Phenyl and Nitro Groups: The final step involves coupling the cyclohexyl phosphinate with a phenyl group and a nitrophenyl group, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-4-nitrophenyl)(phenyl)phosphinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The phenyl and nitrophenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, and various nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl and nitrophenyl derivatives.

Scientific Research Applications

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-4-nitrophenyl)(phenyl)phosphinate has several applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe due to its unique stereochemistry.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.

Mechanism of Action

The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-4-nitrophenyl)(phenyl)phosphinate involves its interaction with specific molecular targets. The compound’s chiral centers allow it to interact selectively with enzymes and receptors, potentially inhibiting or activating biological pathways. The nitrophenyl group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-4-nitrophenyl)(phenyl)phosphinate: Unique due to its specific stereochemistry and combination of functional groups.

    (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-4-nitrophenyl)(phenyl)phosphonate: Similar structure but different oxidation state of the phosphorus atom.

    (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2-hydroxy-4-nitrophenyl)(phenyl)phosphine oxide: Oxidized form with different reactivity.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both cyclohexyl and nitrophenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H28NO5P

Molecular Weight

417.4 g/mol

IUPAC Name

2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]-5-nitrophenol

InChI

InChI=1S/C22H28NO5P/c1-15(2)19-11-9-16(3)13-21(19)28-29(27,18-7-5-4-6-8-18)22-12-10-17(23(25)26)14-20(22)24/h4-8,10,12,14-16,19,21,24H,9,11,13H2,1-3H3/t16-,19+,21-,29?/m1/s1

InChI Key

RHXJEZNATNCYIL-ZTZXNGOCSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])O)C(C)C

Origin of Product

United States

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